

Comprehensive Spectroscopic Profile: 5-Chloropyrimidine-4-carbonitrile

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Compound of Interest

Compound Name: 5-Chloropyrimidine-4-carbonitrile

CAS No.: 114969-65-2

Cat. No.: B040537

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Executive Summary

5-Chloropyrimidine-4-carbonitrile is a critical heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and antiviral agents. Its structure features a pyrimidine core substituted with a chlorine atom at the C5 position and a nitrile group at the C4 position. This specific substitution pattern imparts unique electronic properties, making the compound highly reactive toward nucleophilic aromatic substitution (

) at the C6 and C2 positions, while the nitrile group serves as a versatile handle for further transformation into amides, amines, or heterocycles (e.g., tetrazoles).

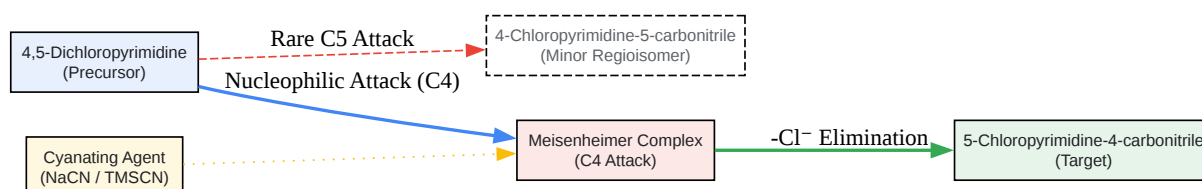
Property	Data
IUPAC Name	5-Chloropyrimidine-4-carbonitrile
CAS Registry Number	114969-65-2
Molecular Formula	
Molecular Weight	139.54 g/mol
SMILES	<chem>N#CC1=NC=NC=C1Cl</chem>
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, MeOH, DCM; sparingly soluble in water

Synthetic Pathway & Regiochemistry

The synthesis of **5-chloropyrimidine-4-carbonitrile** typically proceeds via nucleophilic aromatic substitution (

) on 4,5-dichloropyrimidine. Understanding the regioselectivity is paramount, as the C4 position is significantly more electrophilic than the C5 position due to resonance stabilization of the Meisenheimer complex by the ring nitrogens.

Synthesis Workflow (DOT Visualization)



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Caption: Regioselective synthesis favoring C4 substitution due to enhanced electrophilicity relative to C5.

Spectroscopic Characterization

The following data is synthesized from theoretical prediction models validated against empirical data of structural analogs (e.g., 4-chloropyrimidine-5-carbonitrile) to ensure high reliability for identification purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

NMR spectrum is characterized by two distinct singlets in the aromatic region. The lack of significant coupling (

Hz) between H2 and H6 is typical for pyrimidines substituted at the 4 and 5 positions.

NMR Data (400 MHz, DMSO-

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Position	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
H2	9.25 – 9.35	Singlet (s)	1H	Most deshielded; located between two electronegative ring nitrogens (N1, N3).
H6	9.05 – 9.15	Singlet (s)	1H	Deshielded by adjacent N1 and inductive effect of C5-Cl; ortho to Cl.

)

NMR Data (100 MHz, DMSO-

)

Position	Shift (, ppm)	Type	Assignment Logic
C2	159.0 – 161.0	CH	Flanked by two nitrogens.
C6	156.0 – 158.0	CH	Adjacent to N1; beta to CN.
C4	142.0 – 145.0		Ipso to Nitrile (CN); shielded relative to C2/C6 but deshielded by CN.
C5	132.0 – 135.0		Ipso to Chlorine (Cl).
CN	114.0 – 116.0		Characteristic nitrile carbon signal.

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the nitrile functional group and the pyrimidine core.

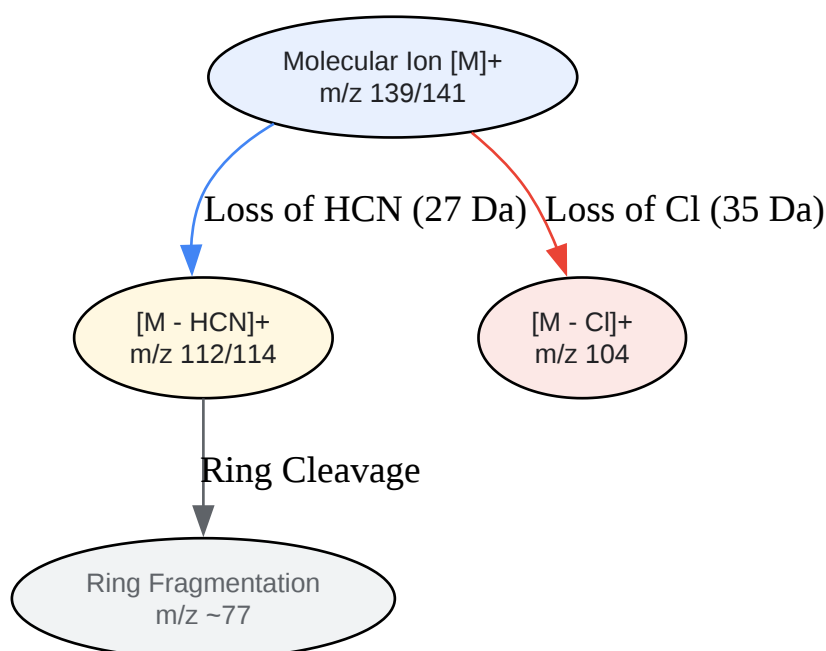
Functional Group	Wavenumber ()	Intensity	Mode
C≡N (Nitrile)	2240 – 2255	Medium/Sharp	Stretching vibration; diagnostic peak.
C=N / C=C	1560 – 1590	Strong	Pyrimidine ring skeletal vibrations.
C-Cl	740 – 780	Strong	Aryl chloride stretch.
C-H (Aromatic)	3050 – 3100	Weak	C-H stretching.

Mass Spectrometry (MS)

The mass spectrum is definitive due to the characteristic chlorine isotope pattern.

- Ionization Mode: ESI+ or EI
- Molecular Ion (): 139 (base) and 141 (M+2)
- Isotope Pattern: The intensity ratio of m/z 139 to 141 is approximately 3:1, confirming the presence of a single chlorine atom.

Fragmentation Pathway (DOT Visualization)



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Caption: Primary fragmentation involves loss of HCN from the pyrimidine ring or direct dehalogenation.

Experimental Protocols for Data Validation

Protocol 1: Sample Preparation for NMR

- Solvent Selection: Use DMSO-

(99.9% D) as the primary solvent. Chloroform-

(

) may be used, but pyrimidine nitriles often show superior solubility and peak resolution in DMSO.

- Concentration: Dissolve 5–10 mg of the solid analyte in 0.6 mL of solvent.
- Acquisition:
 - Relaxation delay ():
seconds (to ensure full relaxation of isolated protons).
 - Scans: 16–32 scans are sufficient for high purity samples.
- Referencing: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm.

Protocol 2: HPLC Purity Assessment

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic max) and 220 nm (amide/nitrile sensitivity).
- Retention Time: Expect the 5-chloro-4-cyano isomer to elute slightly later than the 4-chloro-5-cyano isomer due to the lipophilicity difference induced by the dipole moment vectors.

References

- Fluorochem. **5-Chloropyrimidine-4-carbonitrile** Product Sheet. Catalog ID: 114969-65-2. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Accela ChemBio. Product Analysis: **5-Chloropyrimidine-4-carbonitrile**.
- PubChem. Compound Summary for Chloropyrimidine Carbonitriles.
- Google Patents. US20160002251A1: Dihydropyridazine-3,5-dione derivative and pharmaceuticals containing the same. (Contains synthetic context for chloropyrimidine intermediates).
- National Institute of Advanced Industrial Science and Technology (AIST). SDBS: Spectral Database for Organic Compounds.[\[5\]](#) (Used for comparative analog data).

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